molecular formula C8H8O4 B1583422 2,6-Dihydroxy-4-methylbenzoic acid CAS No. 480-67-1

2,6-Dihydroxy-4-methylbenzoic acid

Cat. No.: B1583422
CAS No.: 480-67-1
M. Wt: 168.15 g/mol
InChI Key: YBZAVRDNSPUMFK-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dihydroxy-4-methylbenzoic acid involves the carboxylation of resorcinol using carbon dioxide in the presence of a base. . The reaction mixture is then cooled, and the product is isolated by filtration and acidification.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic carboxylation processes. For example, the decarboxylase-catalyzed carboxylation of resorcinol using gaseous carbon dioxide in an aqueous triethanolamine phase has been demonstrated to yield high reaction efficiencies . This method involves in situ product removal to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Dihydroxy-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-4-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s ability to act as an antioxidant is attributed to its capacity to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid
  • 4-Hydroxy-3-methylbenzoic acid

Uniqueness

2,6-Dihydroxy-4-methylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Properties

IUPAC Name

2,6-dihydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZAVRDNSPUMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197387
Record name gamma-Resorcylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-67-1
Record name 2,6-Dihydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Resorcylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Resorcylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,6-Dihydroxy-4-methylbenzoic acid in natural product synthesis?

A1: this compound serves as a crucial building block in the biosynthesis of various natural products with complex spiroketal architectures. Research indicates that fungi like Pestalotiopsis fici utilize this compound as a precursor in a Diels-Alder reaction cascade, leading to the formation of bioactive molecules such as Chloropestolides [, ]. These findings highlight the importance of this compound in generating structural diversity and complexity in natural product biosynthesis.

Q2: Can you elaborate on the adsorbent-based downstream processing of this compound?

A2: Researchers have successfully employed an adsorbent-based method for purifying this compound synthesized through enzymatic decarboxylation []. This approach utilizes a strong anion exchange resin (Dowex 1x2 in chloride form) which exhibits high affinity (>99%) for the compound, even in the presence of high bicarbonate concentrations. This method bypasses the need for complete bicarbonate removal and facilitates product recovery through an efficient adsorption-desorption cycle, ultimately yielding this compound with purities exceeding 99%.

Q3: How does the structure of this compound contribute to the formation of spiroketal compounds?

A3: The structure of this compound features a benzene ring with two hydroxyl groups and a methyl substituent. This arrangement, particularly the positioning of the hydroxyl groups, allows for its participation in Diels-Alder reactions with various dienes. As seen in the biosynthesis of Chloropestolides and Chloropupukeanolides, this compound reacts with dienes originating from chlorinated bicyclo[2.2.2]oct-2-en-5-one or tricyclo-[4.3.1.0(3, 7)]-decane units [, , ]. This reaction results in the formation of a spiroketal system, a characteristic structural motif in many of these natural products.

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